Methyl 2-[(3-aminopropyl)amino]-3-methylbutanoate
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Overview
Description
Methyl 2-[(3-aminopropyl)amino]-3-methylbutanoate is an organic compound with a complex structure that includes both amine and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(3-aminopropyl)amino]-3-methylbutanoate typically involves a multi-step process. One common method includes the reaction of 3-aminopropylamine with methyl 3-methylbutanoate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(3-aminopropyl)amino]-3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 2-[(3-aminopropyl)amino]-3-methylbutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: It is used in the production of polymers, resins, and other materials
Mechanism of Action
The mechanism by which Methyl 2-[(3-aminopropyl)amino]-3-methylbutanoate exerts its effects involves interactions with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can affect cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-Aminopropyltriethoxysilane: Used in surface modification of nanoparticles.
Aminoethylaminopropyl dimethicone: Used as a surfactant and in personal care products.
Uniqueness
Methyl 2-[(3-aminopropyl)amino]-3-methylbutanoate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its versatility makes it valuable in various fields of research and industry .
Properties
IUPAC Name |
methyl 2-(3-aminopropylamino)-3-methylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-7(2)8(9(12)13-3)11-6-4-5-10/h7-8,11H,4-6,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYBWPXDMVLQJAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NCCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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